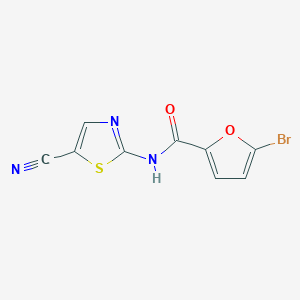

5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMQSOPBGSVFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.

Bromination of the Furan Ring: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Coupling Reaction: The brominated furan and the thiazole derivative are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the cyano group on the thiazole ring, converting it to an amine.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino-thiazole derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer properties. For example:

- A study demonstrated that derivatives of thiazole compounds effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis and suppressing cell migration. The IC50 values for these compounds ranged from 0.3 to 24 µM in MCF-7 breast cancer cells .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, making it a candidate for developing new antimicrobial agents:

- In vitro studies have indicated that thiazole derivatives possess antibacterial activity against Staphylococcus aureus with MIC values as low as 1 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate immune responses:

- Research has shown that thiazole-based compounds can inhibit pro-inflammatory cytokines, which are crucial in managing inflammatory diseases .

Pesticidal Activity

The unique structure of this compound suggests potential applications in agriculture as a pesticide:

- Studies have indicated that thiazole derivatives can act as fungicides and insecticides due to their ability to disrupt metabolic pathways in pests .

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in polymer chemistry:

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group on the thiazole ring and the bromine atom on the furan ring may play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features are compared to analogs in Table 1:

Key Observations:

- Electron-Withdrawing vs. This may improve target binding in enzymatic assays.

- Bioactivity Trends: Thiazole-linked carboxamides with halogenated aryl groups (e.g., 2,4-dichlorobenzyl in ) show pronounced anticancer activity, suggesting that halogenation patterns on the thiazole moiety critically influence efficacy.

Physicochemical and Spectroscopic Properties

- IR/NMR Trends :

- The target compound’s IR spectrum would show C=O (1650–1700 cm⁻¹), C≡N (2200–2260 cm⁻¹), and Br-C (500–600 cm⁻¹) stretches.

- In ¹H NMR, the furan H3 and H4 protons resonate near δ 6.5–7.5 ppm, while the thiazole H4 (if present) appears at δ 7.0–8.0 ppm .

Biological Activity

5-Bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN3O2S |

| Molecular Weight | 301.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | XTWFKPJKIYEJMM-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Biofilm Inhibition : It has shown efficacy in inhibiting biofilm formation, which is crucial for the treatment of chronic infections. The compound's ability to disrupt biofilm formation was superior compared to traditional antibiotics like Ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results indicate effective inhibition against fungal strains with comparable MIC values.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including HeLa cells. The results indicated that the compound possesses low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis, leading to bacterial cell death.

- DNA Gyrase Inhibition : Similar thiazole derivatives have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial DNA replication and synthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups enhances the biological activity of thiazole derivatives. Modifications on the thiazole ring or furan moiety can significantly influence the potency and selectivity of the compound against various pathogens .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Combination Therapy : In one study, this compound was tested in combination with other antibiotics, showing synergistic effects that reduced MIC values significantly .

- Animal Models : Animal studies evaluating the therapeutic potential of this compound against infections have shown promising results, with reduced infection rates and improved survival outcomes compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.